Toluene-2,4,5-triol, triacetate
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Overview
Description
Toluene-2,4,5-triol, triacetate: is an organic compound with the molecular formula C13H14O6. It is a derivative of toluene, where three hydroxyl groups are replaced by acetate groups. This compound is known for its unique chemical structure, which includes 19 non-hydrogen bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 ester groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Toluene-2,4,5-triol, triacetate typically involves the acetylation of Toluene-2,4,5-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Toluene-2,4,5-triol, triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Conversion to Toluene-2,4,5-triol.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Toluene-2,4,5-triol, triacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and polymers.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic compounds. It is also investigated for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and resins. Its unique chemical properties make it suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of Toluene-2,4,5-triol, triacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid and Toluene-2,4,5-triol, which can then participate in further biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Toluene-2,4,5-triol: The parent compound with hydroxyl groups instead of acetate groups.
Toluene-2,4,5-trimethanol: A derivative with methanol groups.
Toluene-2,4,5-tricarboxylic acid: A derivative with carboxylic acid groups.
Uniqueness: Toluene-2,4,5-triol, triacetate is unique due to its ester groups, which provide different reactivity and solubility properties compared to its parent compound and other derivatives. The presence of acetate groups enhances its stability and makes it suitable for specific industrial applications .
Properties
CAS No. |
5462-27-1 |
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Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(4,5-diacetyloxy-2-methylphenyl) acetate |
InChI |
InChI=1S/C13H14O6/c1-7-5-12(18-9(3)15)13(19-10(4)16)6-11(7)17-8(2)14/h5-6H,1-4H3 |
InChI Key |
QISCBMGXIGQAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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